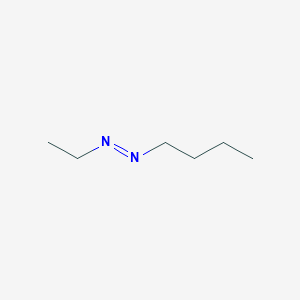
trans-Ethyl-butyl-diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Ethyl-butyl-diazene: is an organic compound belonging to the diazene family, characterized by the presence of a nitrogen-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl-butyl-diazene typically involves the reaction of ethyl and butyl groups with diazene precursors under controlled conditions. One common method involves the photolysis of asymmetrically substituted diazenes in solution and crystalline states . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired trans configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale photolysis or other chemical processes that can be scaled up. The exact methods can vary depending on the desired purity and yield of the compound.
化学反応の分析
Types of Reactions: trans-Ethyl-butyl-diazene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitrogen oxides.
Reduction: Reduction reactions can produce amines or other nitrogen-containing compounds.
Substitution: Substitution reactions may involve the replacement of one of the alkyl groups with another functional group.
Common Reagents and Conditions: Common reagents used in these reactions include Lewis acids, reducing agents like sodium borohydride, and oxidizing agents. The conditions often involve specific temperatures and solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, photolysis can yield radicals such as biphenyl-4-yl-1-methyl-ethyl and tert-butyl radicals .
科学的研究の応用
Chemistry: In chemistry, trans-Ethyl-butyl-diazene is used as a radical photoinitiator and a probe for studying cage effects in fluid media .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of polymers and other materials where controlled radical reactions are required.
作用機序
The mechanism by which trans-Ethyl-butyl-diazene exerts its effects involves the formation of radicals upon photolysis. These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
類似化合物との比較
- trans-Butyl-ethyl-diazene
- trans-Butyl-methyl-diazene
- trans-Ethyl-methyl-diazene
Uniqueness: trans-Ethyl-butyl-diazene is unique due to its specific alkyl group configuration, which influences its reactivity and the types of radicals formed during photolysis. This makes it particularly useful in studies involving radical chemistry and photoinitiation .
特性
CAS番号 |
65586-04-1 |
|---|---|
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC名 |
butyl(ethyl)diazene |
InChI |
InChI=1S/C6H14N2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3 |
InChIキー |
KUKOCELBCPFDKL-UHFFFAOYSA-N |
正規SMILES |
CCCCN=NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


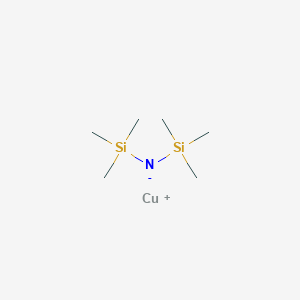
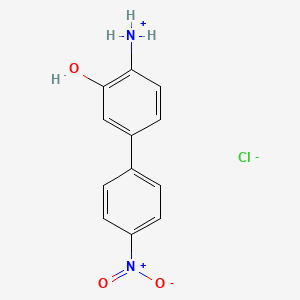
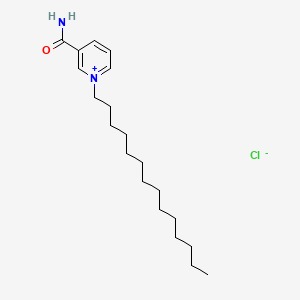

![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
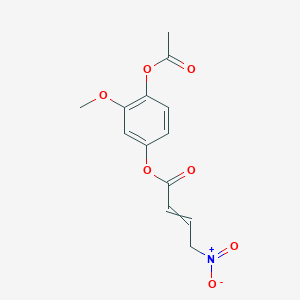
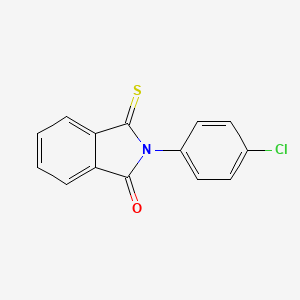
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)

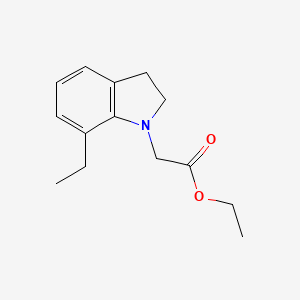
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)


